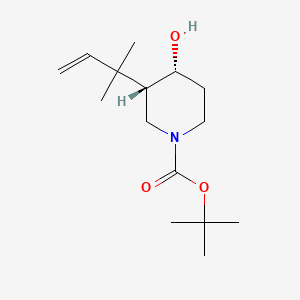

![molecular formula C23H31KO4 B12301740 Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)

Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

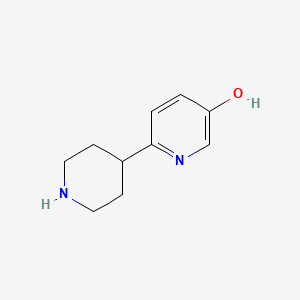

Le propanoate de potassium ;3-(15-hydroxy-10,14-diméthyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ényl), également connu sous le nom de prorenoate de potassium, est un sel de potassium de l'acide prorénoïque. Ce composé appartient à la classe des antiminéralocorticoïdes stéroïdiens synthétiques à activité diurétique épargnant le potassium. Il antagonise l'activité de l'aldostérone au niveau du récepteur minéralocorticoïde dans le néphron, empêchant la réabsorption du sodium et provoquant l'excrétion du sodium et de l'eau tout en réduisant l'excrétion du potassium .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du propanoate de potassium ;3-(15-hydroxy-10,14-diméthyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ényl) implique plusieurs étapes, à partir des précurseurs stéroïdiens appropriésLa dernière étape implique la réaction de l'acide prorénoïque avec l'hydroxyde de potassium pour former le sel de potassium .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées en raison de son utilisation commerciale limitée. L'approche générale impliquerait une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire, avec une optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le propanoate de potassium ;3-(15-hydroxy-10,14-diméthyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ényl) subit différents types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxy peut être oxydé en groupe céto dans des conditions oxydantes fortes.

Réduction : Le groupe céto peut être réduit en groupe hydroxy en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Le composé peut subir des réactions de substitution nucléophile au niveau du groupe propanoate.

Réactifs et conditions courants

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium en conditions anhydres.

Substitution : Halogénoalcanes ou chlorures d'acyle en présence d'une base comme le carbonate de potassium.

Principaux produits

Oxydation : Formation de la dicétone correspondante.

Réduction : Formation du diol correspondant.

Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Le propanoate de potassium ;3-(15-hydroxy-10,14-diméthyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ényl) a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des antiminéralocorticoïdes stéroïdiens.

Biologie : Étudié pour ses effets sur les récepteurs minéralocorticoïdes et son potentiel en tant qu'agent diurétique.

Médecine : Exploré pour son utilisation potentielle dans le traitement de maladies telles que l'hypertension et l'insuffisance cardiaque en raison de ses propriétés diurétiques épargnant le potassium.

Mécanisme d'action

Le mécanisme d'action du propanoate de potassium ;3-(15-hydroxy-10,14-diméthyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ényl) implique l'antagonisme de l'activité de l'aldostérone au niveau du récepteur minéralocorticoïde dans le néphron. Cela empêche la réabsorption du sodium et favorise l'excrétion du sodium et de l'eau tout en réduisant l'excrétion du potassium. Les cibles moléculaires comprennent les récepteurs minéralocorticoïdes, et les voies impliquées sont liées à la régulation de l'équilibre électrolytique et de la pression artérielle .

Mécanisme D'action

The mechanism of action of Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate involves antagonizing the activity of aldosterone at the mineralocorticoid receptor in the nephron. This prevents sodium reabsorption and promotes sodium and water excretion while reducing potassium excretion. The molecular targets include the mineralocorticoid receptors, and the pathways involved are related to the regulation of electrolyte balance and blood pressure .

Comparaison Avec Des Composés Similaires

Composés similaires

Spironolactone : Un autre antiminéralocorticoïde stéroïdien présentant des propriétés diurétiques similaires.

Eplérénone : Un antagoniste sélectif des récepteurs de l'aldostérone avec moins d'effets secondaires que la spironolactone.

Canrénone : Un métabolite de la spironolactone présentant des effets pharmacologiques similaires.

Unicité

Le propanoate de potassium ;3-(15-hydroxy-10,14-diméthyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ényl) est unique en raison de sa structure pentacyclique spécifique et de son activité puissante en tant que diurétique épargnant le potassium. Sa capacité à antagoniser sélectivement l'aldostérone sans effets secondaires importants en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C23H31KO4 |

|---|---|

Poids moléculaire |

410.6 g/mol |

Nom IUPAC |

potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate |

InChI |

InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1 |

Clé InChI |

NLSAMWIBIQWHTK-UHFFFAOYSA-M |

SMILES canonique |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)

![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)

![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)

![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)

![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)

![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)